(3-(Bis(tert-butoxycarbonyl)amino)-5-cyanophenyl)boronic acid
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Overview
Description
(3-(Bis(tert-butoxycarbonyl)amino)-5-cyanophenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group, a cyanophenyl group, and two tert-butoxycarbonyl (Boc) groups. The combination of these functional groups imparts specific reactivity and stability to the molecule, making it useful in a range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Bis(tert-butoxycarbonyl)amino)-5-cyanophenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the cyanophenyl intermediate:
Introduction of the boronic acid group: The cyanophenyl intermediate is then subjected to a borylation reaction using a boronic acid reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Protection of the amine group: The final step involves the protection of the amine group with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-(Bis(tert-butoxycarbonyl)amino)-5-cyanophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Aminophenyl derivatives.
Substitution: Boc-protected amine derivatives.
Scientific Research Applications
(3-(Bis(tert-butoxycarbonyl)amino)-5-cyanophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (3-(Bis(tert-butoxycarbonyl)amino)-5-cyanophenyl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups in biomolecules, making it useful for enzyme inhibition and drug design.
Pathways Involved: The compound can inhibit proteasomes and other enzymes by binding to their active sites, thereby affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyanophenyl and Boc-protected amine groups, making it less versatile in certain applications.
4-Cyanophenylboronic acid: Similar to the target compound but lacks the Boc-protected amine groups.
N-Boc-phenylboronic acid: Contains the Boc-protected amine group but lacks the cyano group.
Uniqueness
(3-(Bis(tert-butoxycarbonyl)amino)-5-cyanophenyl)boronic acid is unique due to the combination of its functional groups, which impart specific reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
[3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-cyanophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O6/c1-16(2,3)25-14(21)20(15(22)26-17(4,5)6)13-8-11(10-19)7-12(9-13)18(23)24/h7-9,23-24H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQHSDFISHKWAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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